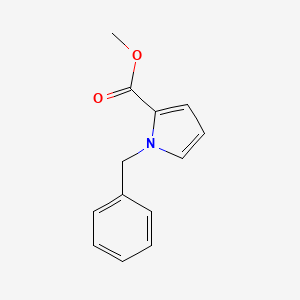

methyl 1-benzyl-1H-pyrrole-2-carboxylate

Descripción general

Descripción

“Methyl 1-methylpyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H9NO2 . It is used as a chemical and organic intermediate . It is slightly soluble in water .

Synthesis Analysis

While specific synthesis methods for “methyl 1-benzyl-1H-pyrrole-2-carboxylate” were not found, pyrrole synthesis methods are well-documented . For instance, the Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles .

Molecular Structure Analysis

The molecular structure of “methyl 1-methylpyrrole-2-carboxylate” is available as a 2D Mol file . The molecular weight is 139.15 .

Chemical Reactions Analysis

While specific chemical reactions involving “methyl 1-benzyl-1H-pyrrole-2-carboxylate” were not found, there are studies on the formation and reactions of heteroaromatic anions in the gas phase .

Physical And Chemical Properties Analysis

“Methyl 1-methylpyrrole-2-carboxylate” is a liquid at room temperature . It has a molecular weight of 139.15 and is slightly soluble in water .

Aplicaciones Científicas De Investigación

Flavor and Fragrance Chemistry

Methyl 1-benzyl-1H-pyrrole-2-carboxylate is a versatile building block for creating flavor and fragrance compounds. Its unique aromatic structure contributes to the organoleptic qualities of these products. Researchers in the food, cosmetic, and fragrance industries explore its potential as an ingredient to enhance sensory experiences .

Biocatalytic Synthesis

Enzymatic approaches, such as transesterification using lipases (e.g., Novozym 435), offer advantages over traditional chemical synthesis. Methyl 1-benzyl-1H-pyrrole-2-carboxylate can be synthesized efficiently through this method, yielding high product purity. Biocatalysis provides selectivity, reusability, and milder reaction conditions .

Bioactive Compound Development

Pyrrole esters, including methyl 1-benzyl-1H-pyrrole-2-carboxylate, have attracted interest due to their potential bioactivity. Researchers explore their use in drug discovery, as they may exhibit pharmacological effects. Investigating their interactions with biological targets is crucial for identifying novel therapeutic agents .

Thermal Stability Studies

The compound’s thermal stability is noteworthy. Researchers employ techniques like pyrolysis–gas chromatography/mass spectrometry (Py–GC/MS), thermogravimetry (TG), and differential scanning calorimetry (DSC) to assess its behavior under elevated temperatures. Understanding its decomposition process aids in various applications, including materials science .

Odor Characteristics

Gas chromatography–mass spectrometry-olfactometry (GC–MS–O) reveals the odor profile of methyl 1-benzyl-1H-pyrrole-2-carboxylate. Notably, it exhibits sweet and acidic aromas. These olfactory properties contribute to its potential use in perfumery and flavor formulations .

Organic Intermediates

Methyl 1-benzyl-1H-pyrrole-2-carboxylate serves as an intermediate in organic synthesis. Its chemical versatility allows for further derivatization, making it valuable for constructing complex molecules. Researchers explore its role in designing novel compounds with specific functionalities .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The mode of action of “methyl 1-benzyl-1H-pyrrole-2-carboxylate” is also not well-defined due to the lack of research on this specific compound. Pyrrole derivatives can interact with various biological targets, leading to a range of effects. The exact interactions and changes resulting from this compound would depend on its specific targets .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could impact its bioavailability. More detailed studies would be needed to fully understand its pharmacokinetic properties .

Result of Action

As a pyrrole derivative, it may have a range of potential effects, but specific outcomes would depend on its targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “methyl 1-benzyl-1H-pyrrole-2-carboxylate”. For instance, its stability could be affected by temperature and pH. It’s also worth noting that the compound is incompatible with strong oxidizing agents .

Propiedades

IUPAC Name |

methyl 1-benzylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHPSTQAODFMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617788 | |

| Record name | Methyl 1-benzyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-benzyl-1H-pyrrole-2-carboxylate | |

CAS RN |

18159-23-4 | |

| Record name | Methyl 1-(phenylmethyl)-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18159-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B3048706.png)

![Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B3048709.png)

![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B3048718.png)